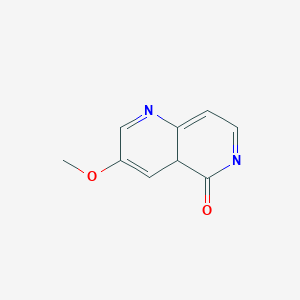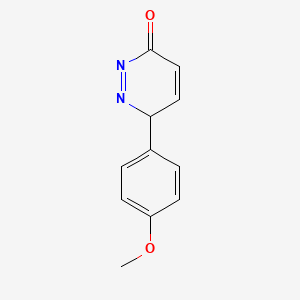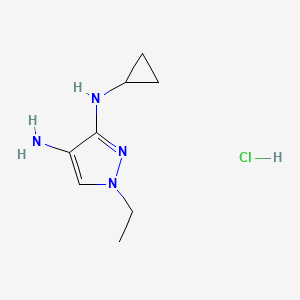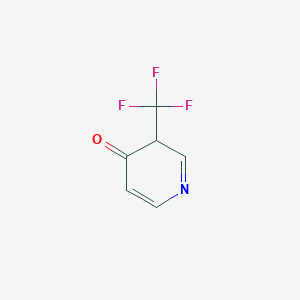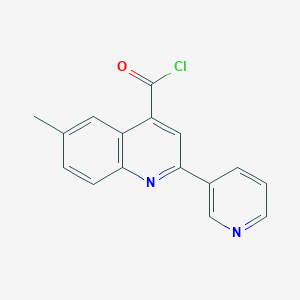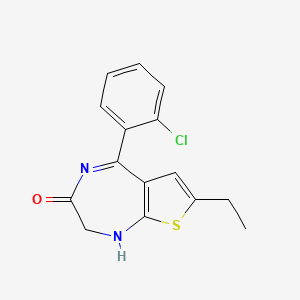
5-(o-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitrobenzoyl)thiophene is an organic compound with the molecular formula C11H7NO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and is substituted with a nitrobenzoyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrobenzoyl)thiophene typically involves the Friedel-Crafts acylation reaction. In this method, 4-nitrobenzoyl chloride reacts with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in a solvent like methylene chloride at ambient temperature, followed by stirring for several hours .
Industrial Production Methods
While specific industrial production methods for 2-(4-nitrobenzoyl)thiophene are not widely documented, the general approach would involve scaling up the Friedel-Crafts acylation process. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反応の分析
Types of Reactions
2-(4-Nitrobenzoyl)thiophene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-(4-Aminobenzoyl)thiophene.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Oxidation: Thiophene sulfoxides or sulfones.
科学的研究の応用
2-(4-Nitrobenzoyl)thiophene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
作用機序
The mechanism of action of 2-(4-nitrobenzoyl)thiophene depends on its specific application. In biological systems, its activity may involve interactions with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Benzoylthiophene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(4-Methylbenzoyl)thiophene: Contains a methyl group instead of a nitro group, affecting its electronic properties and reactivity.
2-(4-Chlorobenzoyl)thiophene: Contains a chlorine atom, which influences its chemical behavior differently compared to the nitro group.
Uniqueness
2-(4-Nitrobenzoyl)thiophene is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it more reactive in reduction and substitution reactions compared to its analogs without the nitro group .
特性
CAS番号 |
33671-37-3 |
|---|---|
分子式 |
C15H13ClN2OS |
分子量 |
304.8 g/mol |
IUPAC名 |
5-(2-chlorophenyl)-7-ethyl-1,2-dihydrothieno[2,3-e][1,4]diazepin-3-one |
InChI |
InChI=1S/C15H13ClN2OS/c1-2-9-7-11-14(10-5-3-4-6-12(10)16)18-13(19)8-17-15(11)20-9/h3-7,17H,2,8H2,1H3 |
InChIキー |
JVAVSGKADCFITI-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(S1)NCC(=O)N=C2C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


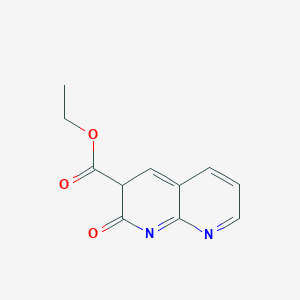
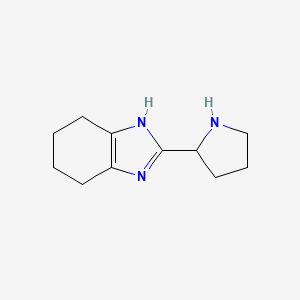
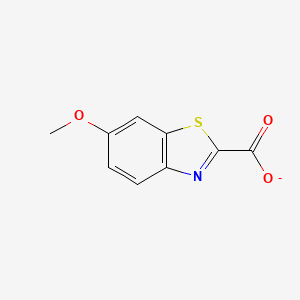
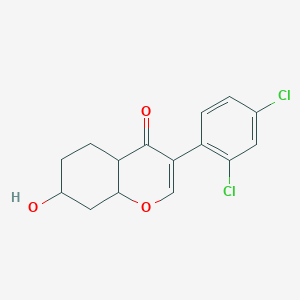
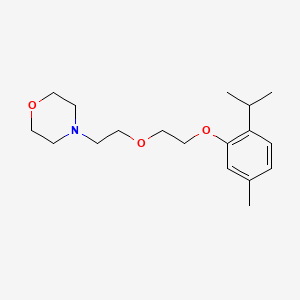
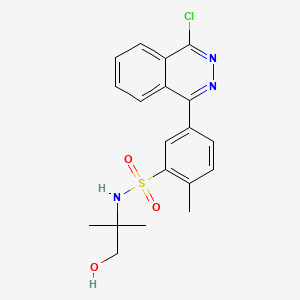

![Tert-butyl 1-[(5-fluorothien-2-yl)methyl]piperidin-4-ylcarbamate](/img/structure/B12347759.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B12347770.png)
